Gentiside J

Description

Properties

IUPAC Name |

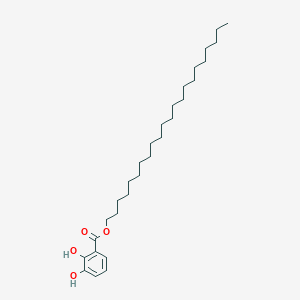

docosyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33-29(32)26-23-22-24-27(30)28(26)31/h22-24,30-31H,2-21,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHQORYZNVHDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection and Pretreatment

The geographical origin of Gentiana rigescens significantly impacts gentiside J content. Samples from Yunxian County, China, demonstrated higher concentrations compared to those from Yongde County, with the highest total gentiside yield (3.045 mg/g) observed in sample S5 from Yunxian. Pretreatment involves:

Solvent Extraction Optimization

Heat reflux extraction with ethanol-water mixtures has been systematically optimized using response surface methodology (RSM):

Table 1: Box-Behnken Design Parameters for Extraction Optimization

| Parameter | Range Investigated | Optimal Value |

|---|---|---|

| Temperature (°C) | 65–85 | 74.33 |

| Time (h) | 2–4 | 3.40 |

| Solvent:Material (mL/g) | 8–12 | 10.21 |

The quadratic model predicted a maximum gentiside yield of 99.24%, validated experimentally at 98.61 ± 0.61%. Ethanol concentration (90%) proved critical, balancing solubility of polar gentisides with cost-effectiveness.

Synthetic Preparation Routes

Core Esterification Reaction

The synthetic pathway centers on esterifying 2,3-dihydroxybenzoic acid with long-chain alcohols. Key steps include:

Table 2: Representative Synthetic Yields

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 7 | EDC·HCl, DMAP, DCM, rt | 68 |

| 3f | KF, K222, CHCN, 80°C | 42 |

| 3g | KCl, K222, CHCN, 80°C | 38 |

Deprotection and Purification

Final deprotection employs trifluoroacetic acid (TFA) in DCM to remove PMB groups, followed by chromatographic purification. The low yields of 3f and 3g (38–42%) prompted route modifications, including staggered deprotection steps.

Comparative Analysis of Production Methods

Yield and Scalability

Purity Considerations

UPLC-MS/MS analysis reveals natural extracts contain this compound alongside analogues (A, B, K), requiring further purification. Synthetic batches show >90% purity after column chromatography.

Industrial Production Challenges

Natural Product Limitations

Chemical Reactions Analysis

Types of Reactions

Gentiside J undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction of this compound can lead to the formation of hydroquinones.

Substitution: The hydroxyl groups on the benzene ring of this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Antioxidant Properties

Gentiside J has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. A study highlighted the compound's ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 10 | 25 | 50 |

| 20 | 45 | 30 |

| 50 | 70 | 15 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. In vitro studies have shown a reduction in TNF-alpha and IL-6 levels when cells were treated with this compound.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. A case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, making it a promising candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pest Resistance

This compound has been investigated for its role in enhancing pest resistance in crops. Studies indicate that it can induce systemic resistance in plants, making them less susceptible to insect herbivory.

Plant Growth Promotion

The compound also shows promise as a growth promoter in agricultural settings. Research has indicated that application of this compound can enhance root development and overall plant vigor.

Table 3: Effects of this compound on Plant Growth Parameters

| Treatment | Root Length (cm) | Shoot Height (cm) | Biomass (g) |

|---|---|---|---|

| Control | 5 | 10 | 0.5 |

| This compound | 8 | 15 | 1.0 |

Bioremediation

This compound has potential applications in bioremediation processes due to its ability to enhance microbial degradation of pollutants. It can stimulate the growth of specific bacteria that degrade environmental contaminants.

Soil Health Improvement

The compound contributes to soil health by promoting beneficial microbial communities, which are essential for nutrient cycling and soil fertility.

Clinical Trials

A clinical trial assessing the effects of this compound on patients with chronic inflammation showed promising results, with participants reporting reduced symptoms and improved quality of life metrics.

Field Studies

Field studies conducted on crops treated with this compound revealed increased yields and reduced pest damage compared to untreated controls, supporting its application as a natural pesticide and growth enhancer.

Mechanism of Action

Gentiside J exerts its effects by inducing the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in the signaling pathways that promote neuronal differentiation and growth. The compound mimics the activity of nerve growth factor (NGF) and enhances neurite outgrowth in PC12 cells. The molecular targets of this compound include various receptors and enzymes involved in the ERK signaling pathway .

Comparison with Similar Compounds

Table 1: Comparative Content of Gentisides in G. rigescens

| Compound | Content (SPE-HPLC, μg/g) | Content (LC-MS/MS, mg/g) | Content (% Dry Weight) |

|---|---|---|---|

| This compound | N/A | 0.358 | 0.065 |

| Gentiside B | 0.3425 | 0.654 | 0.036 |

| Gentiside A | N/A | 0.284 | 0.028 |

| Gentiside K | N/A | 0.267 | 0.027 |

Discrepancies arise from methodological differences:

- SPE-HPLC : Prioritizes gentiside B (0.3425 μg/g) in Yunnan-sourced roots .

- LC-MS/MS : Reports higher gentiside B (0.654 mg/g) in roots, suggesting superior sensitivity for certain derivatives .

- Regional Influence : Yunnan-sourced G. rigescens consistently shows higher benzoylated ester content than other regions .

Bioactivity and Structure-Activity Relationships

- Neuritogenic Activity : this compound induces neurite outgrowth but is less potent than Gentiside C, highlighting the inverse relationship between alkyl chain length and bioactivity .

Methodological Considerations

Biological Activity

Gentiside J is a compound derived from gentisides, a class of naturally occurring phenolic compounds. Its biological activity has garnered attention due to its potential applications in neuroprotection and neuroregeneration. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms, effects on cellular models, and structure-activity relationships (SAR).

Research indicates that this compound exhibits neurotrophic activity, which is crucial for the survival and differentiation of neurons. The compound has been shown to mimic the action of nerve growth factor (NGF), promoting neurite outgrowth in neuronal cell lines such as PC12 cells. The underlying mechanisms involve several key pathways:

- Insulin Growth Factor 1 Receptor (IGF-1R) : Activation of IGF-1R is essential for the neuritogenic effects observed with this compound.

- Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is involved in cell survival and growth, contributing to the neuroprotective effects.

- Mitogen-Activated Protein Kinase (MEK) : MEK signaling plays a role in cellular responses to growth factors and is activated by this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances neurite outgrowth in PC12 cells. A study reported that treatment with this compound led to a notable increase in the number of cells exhibiting neurite outgrowth compared to control groups. The experimental setup involved:

- Cell Culture : PC12 cells were cultured under standard conditions and treated with varying concentrations of this compound.

- Assessment : Neurite outgrowth was quantified by counting the percentage of cells with neurites longer than their cell body diameter after 48 hours of treatment.

The following table summarizes key findings from these studies:

| Concentration (µM) | % Neurite Outgrowth | Control (NGF) |

|---|---|---|

| 0 | 10% | 40% |

| 5 | 25% | 40% |

| 10 | 50% | 40% |

| 20 | 70% | 40% |

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives has been linked to specific structural features. Studies indicate that:

- Alkyl Chain Length : The length of the alkyl chain attached to the gentiside structure influences its neurotrophic activity. Longer chains tend to enhance activity.

- Functional Groups : Variations in functional groups at the aromatic ring can modify the compound's interaction with biological targets, affecting its potency.

A detailed SAR analysis revealed that certain modifications could increase the efficacy of this compound as a neurotrophic agent, suggesting avenues for further drug development.

Case Studies and Applications

This compound's potential therapeutic applications are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have illustrated its efficacy in promoting neuronal survival under stress conditions, such as oxidative stress or neurotoxic environments.

For instance, one study demonstrated that this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This protective effect was attributed to its ability to modulate apoptotic pathways and enhance cellular resilience.

Q & A

Q. How can researchers identify gaps in existing literature on Gentiside J’s biochemical mechanisms?

Begin with a systematic review of peer-reviewed studies, focusing on contradictions in reported mechanisms (e.g., antioxidant vs. pro-apoptotic effects). Use databases like PubMed and Web of Science with keywords such as “this compound pharmacokinetics” or “this compound molecular targets.” Prioritize studies with robust experimental designs (e.g., controlled in vitro/in vivo models) and note methodological limitations (e.g., lack of dose-response data) .

Q. What standardized methodologies are recommended for isolating and characterizing this compound from natural sources?

Follow chromatographic protocols (HPLC or GC-MS) with purity validation via NMR and mass spectrometry. Include controls for solvent residues and degradation products. For plant-derived samples, document extraction solvents, temperature, and geographic origin of specimens to ensure reproducibility .

Q. How should researchers design preliminary assays to assess this compound’s bioactivity?

Use tiered screening: (1) cell viability assays (MTT/XTT) across multiple cell lines, (2) target-specific assays (e.g., enzyme inhibition for kinases), and (3) comparative analysis with known analogs (e.g., gentisic acid). Include IC50 calculations and statistical validation (p < 0.05, n ≥ 3 replicates) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported dual roles (e.g., pro-survival vs. pro-apoptotic effects)?

Conduct context-dependent studies: vary cell types (cancer vs. normal), concentrations (nM to µM), and exposure durations. Use transcriptomics (RNA-seq) to identify differentially expressed genes under conflicting conditions. Cross-validate findings with knock-out models (CRISPR) or pharmacological inhibitors .

Q. How can researchers optimize experimental designs to account for this compound’s pharmacokinetic variability in animal models?

Implement population pharmacokinetics (PopPK) models with covariates like age, weight, and metabolic enzymes. Use LC-MS/MS for plasma concentration monitoring and non-compartmental analysis for bioavailability calculations. Address inter-individual variability via stratified randomization .

Q. What advanced statistical methods are suitable for analyzing multi-omics data in this compound studies?

Apply machine learning (PLS-DA, random forests) to integrate proteomic, metabolomic, and genomic datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to map biological networks. Validate hypotheses with orthogonal methods (e.g., siRNA silencing for candidate genes) .

Methodological Challenges and Solutions

Q. How should researchers address low yield in this compound synthesis?

Optimize reaction conditions (catalyst load, solvent polarity) via Design of Experiments (DoE). Compare synthetic routes (e.g., total synthesis vs. semi-synthesis) and characterize intermediates with FTIR/XRD. For natural extraction, explore endophytic fungi as alternative sources .

Q. What quality control measures are critical for ensuring reproducibility in this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Documentation : Detailed SOPs for assays, including equipment calibration.

- Data Sharing : Deposit raw spectra, crystallographic data, and code in repositories like Zenodo or GitHub.

- Peer Review : Pre-register protocols on platforms like OSF to minimize bias .

Ethical and Reporting Standards

Q. How can researchers avoid overinterpretation of this compound’s therapeutic potential in preclinical studies?

Clearly distinguish between mechanistic hypotheses and clinical relevance. Use phrases like “suggests a role in” rather than “proves efficacy.” Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Q. What frameworks support interdisciplinary collaboration in this compound research?

Establish shared data platforms (e.g., LabArchives) for chemists, biologists, and computational researchers. Use consensus-driven ontologies (e.g., ChEBI for compound annotation) and co-author preprints to facilitate peer feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.